5-Chloroquinolin-8-yl 2-fluorobenzoate
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Description
5-Chloroquinolin-8-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C16H9ClFNO2 and its molecular weight is 301.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that structures containing the 8-hydroxyquinoline scaffold, such as 5-chloroquinolin-8-yl 2-fluorobenzoate, are useful for anticancer drug development .
Mode of Action
The compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der waals radii . These characteristics might play a role in its interaction with its targets.
Result of Action
It is known that compounds with the 8-hydroxyquinoline scaffold have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and mainly antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that the structure of this compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.
Molecular Mechanism
It is known that the compound forms non-classical hydrogen bonds and has a halogen-halogen distance less than the sum of the van der Waals radii . These characteristics suggest that it may have unique binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGFWRFTWIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.